5-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid
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Overview
Description
5-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a bromine atom at the 5-position and a furan ring at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The reaction conditions often include the use of palladium catalysts and boronic acids under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce costs are common strategies in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boronic Acids: Commonly used in Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives and furan-2,3-dione derivatives .
Scientific Research Applications
5-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of quinoline derivatives.
Industrial Applications: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer activity . The furan ring can also interact with various enzymes, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzofuran-2-yl)quinoline: Similar structure but with a benzofuran ring instead of a furan ring.
5-Bromoindole-2-carboxylic acid: Similar bromine substitution but with an indole core.
Uniqueness
5-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid is unique due to its combination of a quinoline core with a furan ring, providing distinct chemical properties and biological activities compared to other similar compounds .
Properties
CAS No. |
588687-38-1 |
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Molecular Formula |
C14H8BrNO3 |
Molecular Weight |
318.12 g/mol |
IUPAC Name |
5-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H8BrNO3/c15-9-3-1-4-10-13(9)8(14(17)18)7-11(16-10)12-5-2-6-19-12/h1-7H,(H,17,18) |
InChI Key |
CSDWEAOVRXHPKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CC(=N2)C3=CC=CO3)C(=O)O |
Origin of Product |
United States |
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